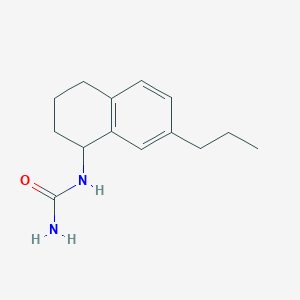
N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tetrahydronaphthalene ring system substituted with a propyl group and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea typically involves the reaction of 7-propyl-1,2,3,4-tetrahydronaphthalen-1-amine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the urea moiety to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea involves its interaction with sigma-2 receptors. These receptors are overexpressed in various tumor cells, and the compound’s binding to these receptors can induce apoptosis through the generation of mitochondrial superoxide radicals and activation of caspases . This makes it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
PB28: 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine.
PB183: 1-Cyclohexyl-4-[3-(5-methoxynaphthalen-1-yl)propyl]piperazine.
PB221: 4-Cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl-propyl)]piperidine.
F281: 1-Cyclohexyl-4-[3-(9H-carbazol-9-yl)propyl]piperazine.
Uniqueness
N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea is unique due to its specific structural features, such as the propyl group on the tetrahydronaphthalene ring and the urea moiety. These structural elements contribute to its distinct binding affinity and selectivity for sigma-2 receptors, making it a valuable compound in cancer research and potential therapeutic applications.
Propriétés
Numéro CAS |
63125-50-8 |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(7-propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H20N2O/c1-2-4-10-7-8-11-5-3-6-13(12(11)9-10)16-14(15)17/h7-9,13H,2-6H2,1H3,(H3,15,16,17) |
Clé InChI |
URQBFSGHKGEGCO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(CCCC2NC(=O)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
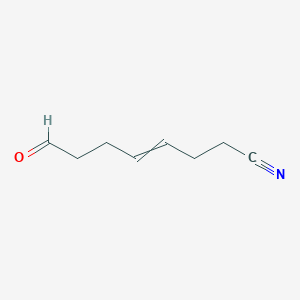
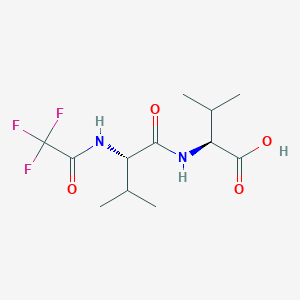
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
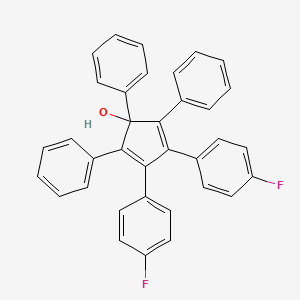


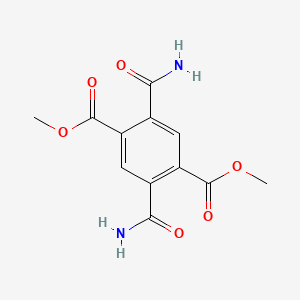
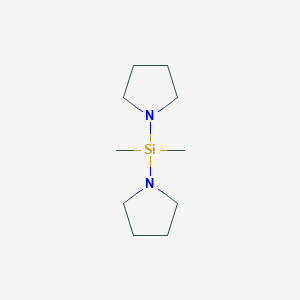
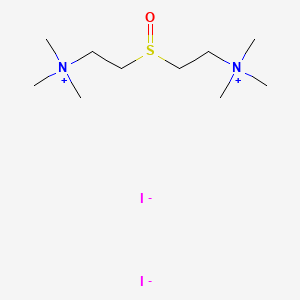
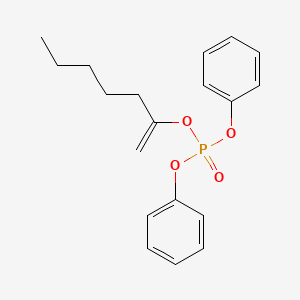
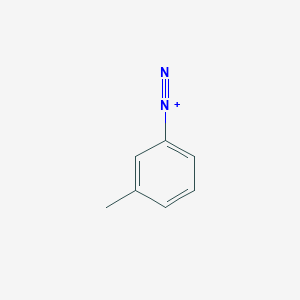

![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
